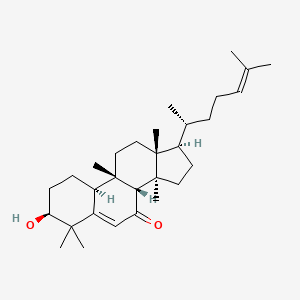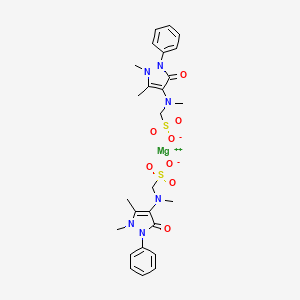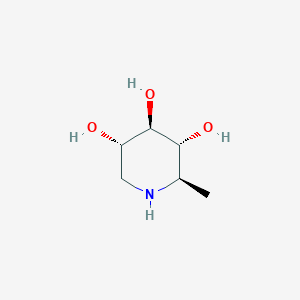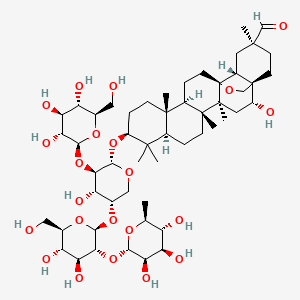
Trimethylsulfonium chloride
説明
Trimethylsulfonium chloride is an organic compound with the chemical formula (CH₃)₃S⁺Cl⁻ . It is a sulfonium salt, where the sulfur atom is bonded to three methyl groups and one chloride ion. This compound is known for its colorless crystalline appearance and high solubility in ethanol. It is hygroscopic, meaning it readily absorbs moisture from the air .
準備方法
Synthetic Routes and Reaction Conditions: Trimethylsulfonium chloride can be synthesized by treating dimethyl sulfide with methyl chloride. The reaction proceeds as follows:
(CH3)2S+CH3Cl→(CH3)3S+Cl−
This reaction typically occurs under mild conditions and does not require any special catalysts .
Industrial Production Methods: In industrial settings, the production of this compound often involves the same reaction but on a larger scale. The process is optimized for high yield and purity, ensuring that the product meets the required specifications for various applications .
化学反応の分析
Types of Reactions: Trimethylsulfonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form trimethylsulfoxonium chloride, which has different chemical properties.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids are used to convert this compound to trimethylsulfoxonium chloride.
Major Products Formed:
Dimethylsulfide and Methyl Chloride: In the presence of certain solvents, this compound can decompose to form dimethylsulfide and methyl chloride.
Trimethylsulfoxonium Chloride: Oxidation of this compound results in the formation of trimethylsulfoxonium chloride.
科学的研究の応用
Trimethylsulfonium chloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of trimethylsulfonium chloride involves its ability to act as a methylating agent. The compound can transfer a methyl group to various substrates, a process that is facilitated by the presence of the sulfonium ion. This methylation can affect the chemical properties and reactivity of the substrates, making it a valuable tool in organic synthesis .
Molecular Targets and Pathways:
Nucleophiles: this compound targets nucleophilic sites on molecules, where it can donate a methyl group.
類似化合物との比較
Trimethylsulfoxonium Chloride: This compound is similar to trimethylsulfonium chloride but contains an additional oxygen atom bonded to the sulfur atom.
Dimethylsulfonium Bromide: Another related compound, where the chloride ion is replaced by a bromide ion.
Uniqueness: this compound is unique due to its high solubility in ethanol and its ability to act as a versatile methylating agent. Its hygroscopic nature also distinguishes it from other sulfonium salts .
特性
IUPAC Name |
trimethylsulfanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9S.ClH/c1-4(2)3;/h1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUGVJBQKGQQKJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436373 | |
| Record name | Sulfonium, trimethyl-, chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3086-29-1 | |
| Record name | Trimethylsulfonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003086291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfonium, trimethyl-, chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIMETHYLSULFONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PFK07NANJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary application of Trimethylsulfonium chloride in organic synthesis?
A1: this compound is widely used as a reagent for epoxidation reactions. It reacts with carbonyl compounds, such as aldehydes and ketones, in the presence of a base, to form epoxides (oxiranes). [, , ] This reaction is particularly useful in synthesizing aryl and hetaryl-oxiranes, which are important intermediates in the production of various pharmaceuticals and agrochemicals. []
Q2: How does the solvent environment affect the reactivity of this compound?
A2: The choice of solvent significantly impacts this compound's reactivity. Studies using DFT calculations revealed that the formation of ion pairs between the Trimethylsulfonium cation and chloride anion is dependent on the solvent's permittivity (ε). [] In solvents with ε lower than 28, ion pairs form, while in solvents with higher ε, the reaction proceeds through free ions. Interestingly, while the formation of ion pairs doesn't alter the reaction's rate law, it significantly influences the kinetic solvent effect (KSE). [] This implies that KSE can differentiate between reactions initiated by free ions versus ion pairs, offering a nuanced understanding beyond standard kinetic analysis.
Q3: Can this compound be used in polymerization reactions?
A3: Yes, this compound plays a role in synthesizing monomers used in polymerization reactions. For instance, it facilitates the epoxidation of furfural to produce 2-furyloxirane (FO), a monomer typically derived from non-petroleum sources. [] This FO monomer can then undergo anionic polymerization. Notably, the addition of macrocyclic ethers, like 18-crown-6, as cocatalysts during the polymerization of FO significantly improves the reaction, yielding poly(2-furyloxirane) (PFO) with higher molecular weight and enhanced regioregularity. []
Q4: How do computational chemistry approaches contribute to our understanding of this compound?
A4: Computational methods provide valuable insights into this compound's behavior and reactivity. Density functional theory (DFT) calculations are used to investigate the solvent effects on its stability and reaction mechanisms. [] These calculations help elucidate the role of different reaction pathways, including SN1 and SN2 mechanisms, in various solvents. [] Furthermore, computational studies have explored the interaction of Trimethylsulfonium salts with molecular oxygen, suggesting potential implications for understanding their reactivity and stability in different environments. []
Q5: Are there efficient methods to predict the reaction pathways of this compound?
A6: Yes, constrained reduced-dimensionality algorithms have proven effective in mapping the reaction pathways of this compound, particularly in reactions involving significant conformational changes alongside bond breaking and formation. [] This computational method relies on strategically chosen internal coordinates, categorized as 'predictors' and 'correctors,' to navigate the potential energy surface efficiently. [] This approach allows researchers to locate transition states and predict reaction outcomes for complex reactions involving this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


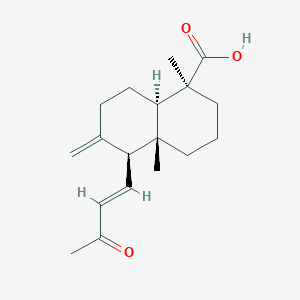
![2-[4-[[5-Acetamido-2-(4-chlorophenyl)phenyl]methoxy]phenyl]-1-cyclohexyl-benzimidazole-5-carboxylic acid](/img/structure/B1248981.png)
![Methyl 8-[2-[3-(hydroxymethyl)-4-oxooxetan-2-yl]ethyl]naphthalene-2-carboxylate](/img/structure/B1248982.png)

